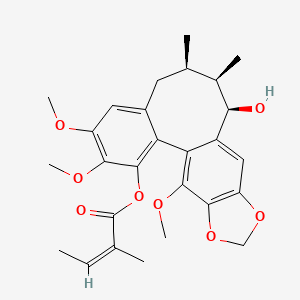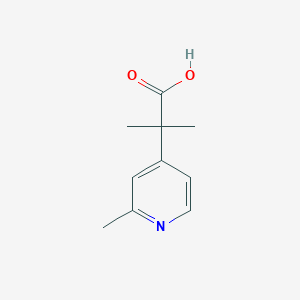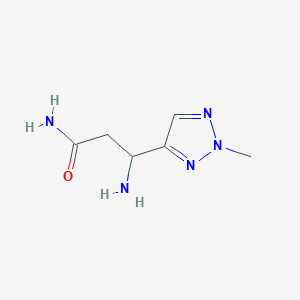
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group .
Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the triazole derivative with a suitable acylating agent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, amines.
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced amine derivatives, and various substituted triazole compounds.
Aplicaciones Científicas De Investigación
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring .
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, π-stacking interactions, and coordination with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar biological activities.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Uniqueness
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is unique due to the presence of both an amino group and a propanamide moiety, which confer additional reactivity and potential for functionalization compared to simpler triazole derivatives .
Propiedades
Fórmula molecular |
C6H11N5O |
|---|---|
Peso molecular |
169.19 g/mol |
Nombre IUPAC |
3-amino-3-(2-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-9-3-5(10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12) |
Clave InChI |
XSCIYJBPQVXXAY-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


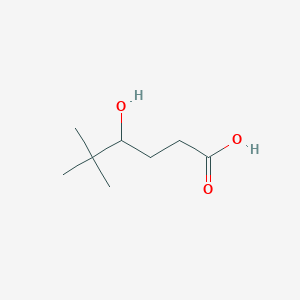

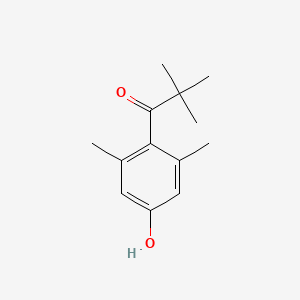
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)

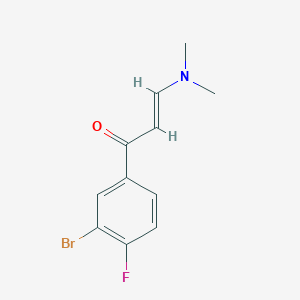

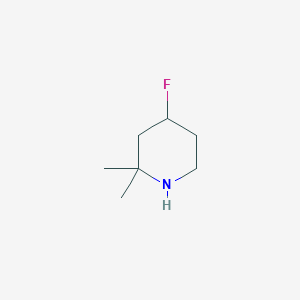
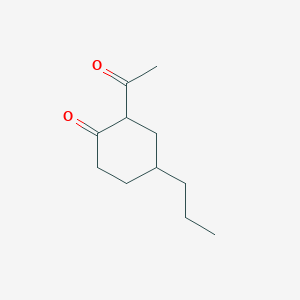
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
